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Compound of Interest

Compound Name: SPR206 acetate

Cat. No.: B13393021 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the potential for cross-resistance between the

polymyxin antibiotic colistin and the novel polymyxin analogue, SPR206 acetate.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of colistin, and how does bacterial resistance to it typically

develop?

A: Colistin is a polycationic peptide antibiotic that disrupts the outer membrane of Gram-

negative bacteria.[1] Its primary mechanism involves an electrostatic interaction with the

negatively charged lipid A component of lipopolysaccharide (LPS), which displaces essential

divalent cations like Mg²⁺ and Ca²⁺ that stabilize the outer membrane.[2][3] This destabilization

leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately,

bacterial cell death.[2][3]

Bacterial resistance to colistin primarily occurs through modifications of the LPS, which reduce

the net negative charge of the outer membrane, thereby weakening the binding affinity of

colistin.[4] The two main strategies are:

Chromosomal Mutations: Mutations in two-component regulatory systems, most notably

phoPQ and pmrAB, can lead to the upregulation of operons that add positively charged

moieties like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to

lipid A.[1][2][4] In Acinetobacter baumannii, mutations in the LPS biosynthesis genes (lpxA,
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lpxC, lpxD) can lead to a complete loss of LPS, the primary target of colistin, resulting in

high-level resistance.[4][5]

Plasmid-Mediated Resistance: The horizontal transfer of mobile colistin resistance (mcr)

genes is a significant concern.[1][4][6] These genes encode phosphoethanolamine

transferase enzymes that also add pEtN to lipid A, conferring resistance that can be rapidly

disseminated among different bacterial species.[4][6]

Q2: What is SPR206 acetate, and how does its mechanism of action compare to colistin?

A: SPR206 acetate is a next-generation, intravenously administered polymyxin analogue.[7][8]

It was designed to retain the potent antibacterial activity of older polymyxins while exhibiting a

better safety profile, particularly with reduced nephrotoxicity.[5][9][10] Like colistin, SPR206's

mechanism of action is based on its interaction with the outer membrane of Gram-negative

bacteria, leading to membrane destabilization and cell lysis.[5][7][9] Preclinical studies indicate

that SPR206 has potent, broad-spectrum activity against key Gram-negative pathogens,

including those identified as urgent threats by the CDC and WHO.[8] Its improved activity may

be linked to enhanced LPS binding and membrane permeabilization capabilities compared to

older polymyxins.[11]

Q3: Is there evidence of cross-resistance between colistin and SPR206?

A: The potential for cross-resistance is nuanced and depends on the specific genetic

mechanism conferring colistin resistance.

Resistance via pmrCAB mutations: Multiple studies have shown that SPR206 often retains

potent activity against bacteria that are resistant to colistin due to mutations in the pmrCAB

operon.[5][12][13][14] In many cases, the Minimum Inhibitory Concentration (MIC) of

SPR206 against these strains is significantly lower (e.g., 16- to 32-fold) than that of colistin.

[5][12][14]

Resistance via complete LPS loss (lpx mutations): In cases where colistin resistance is due

to the complete loss of lipid A from the outer membrane (caused by mutations in genes like

lpxA, lpxC, or lpxD), cross-resistance with SPR206 is observed.[5] Since LPS is the target

for all polymyxins, its absence renders both drugs ineffective.[5]
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General Observations: Overall, SPR206 demonstrates superior in vitro activity against both

colistin-susceptible and many colistin-resistant strains of pathogens like Acinetobacter

baumannii.[5][12][13][15] Resistance to SPR206 appears to be much less common than

resistance to colistin in clinical isolates tested so far.[5][15]

Q4: How does the in vitro activity of SPR206 compare quantitatively to colistin against various

Gram-negative bacilli?

A: SPR206 generally demonstrates superior potency compared to colistin, with MIC values that

are often 2- to 4-fold lower against susceptible isolates of A. baumannii, P. aeruginosa, and

Enterobacteriaceae.[16][17] The difference is even more pronounced against many colistin-

resistant strains.

Table 1: Comparative MIC₅₀/MIC₉₀ Data (mg/L) for SPR206 and Colistin

Organism /
Phenotype

SPR206
MIC₅₀/MIC₉₀ (mg/L)

Colistin
MIC₅₀/MIC₉₀ (mg/L)

Reference(s)

A. baumannii (All

Isolates, n=118)
0.12 / 0.25 1 / 4 [5][15]

A. baumannii

(Colistin-Resistant,

n=14)

0.12 / 0.25 4 / 8 [5]

A. baumannii

(Colistin-Resistant,

n=17)

1 / 16 16 / 256 [5][12]

NDM-producing

Enterobacteriaceae
0.125 / 0.25 Not specified [16]

KPC-2-producing

Enterobacteriaceae
0.125 / 0.5 Not specified [16]

Colistin-Resistant

Isolates (General)
16 / 128 8 / 128 [16][17]
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Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of

50% and 90% of isolates, respectively. Data is compiled from multiple studies and collections

may vary.

Troubleshooting Guides
Issue: An experiment yields unexpectedly high SPR206 MIC values for a known colistin-

resistant isolate.

Possible Cause 1: Resistance Mechanism. The isolate may harbor a resistance mechanism

that affects all polymyxins. The most likely cause is a mutation in the lpxA, lpxC, or lpxD

genes, leading to the complete loss of the LPS target.[5][11]

Recommended Action: Perform whole-genome sequencing on the isolate to identify

mutations in the lpx gene cluster. Compare the sequence to a susceptible reference strain.

Possible Cause 2: Experimental Error. Susceptibility testing for polymyxins can be sensitive

to procedural variations.

Recommended Actions:

Verify Inoculum: Ensure the bacterial inoculum was prepared to the correct density

(e.g., 0.5 McFarland standard).

Check Media: Confirm the use of cation-adjusted Mueller-Hinton broth (CAMHB) as

divalent cation concentrations can significantly affect polymyxin activity.

Review Plate Preparation: Ensure accurate serial dilution of SPR206 acetate and

proper inoculation of microtiter plates.

Repeat the Assay: Re-run the experiment using a fresh subculture of the isolate and

freshly prepared reagents. Include quality control strains with known MICs for both

colistin and SPR206.

Experimental Protocols & Methodologies
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
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This protocol describes a generalized method for determining the MIC of SPR206 and colistin,

consistent with standard antimicrobial susceptibility testing practices.

Materials:

SPR206 acetate and colistin sulfate analytical-grade powders.

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Sterile 96-well U-bottom microtiter plates.

Bacterial isolates for testing and appropriate quality control strains (e.g., E. coli ATCC

25922, P. aeruginosa ATCC 27853).

0.5 McFarland turbidity standard.

Spectrophotometer or densitometer.

Preparation of Antibiotic Stock Solutions:

Prepare high-concentration stock solutions of SPR206 and colistin in a suitable sterile

solvent (e.g., water or DMSO, depending on solubility).

Perform serial two-fold dilutions in CAMHB to create working solutions for the desired

concentration range (e.g., 0.06 to 128 mg/L).

Preparation of Bacterial Inoculum:

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in

sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5

x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure:
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Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume

of 100 µL.

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth

only) on each plate.

Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

Reading and Interpreting Results:

Following incubation, visually inspect the plates for bacterial growth (indicated by

turbidity).

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits

visible growth.

Visualizations
Diagram 1: Mechanisms of Colistin Resistance
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Caption: Key pathways leading to the development of colistin resistance.

Diagram 2: Experimental Workflow for Cross-Resistance Assessment
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Caption: Logical workflow for investigating colistin/SPR206 cross-resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Colistin Resistance in Healthcare: Mechanisms and Management - Be part of the
knowledge - ReachMD [reachmd.com]

2. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria -
PMC [pmc.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. mdpi.com [mdpi.com]

5. journals.asm.org [journals.asm.org]

6. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC
[pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. Spero Therapeutics Announces Clearance of IND for SPR206 to Treat MDR Gram-
negative Bacterial Infections - BioSpace [biospace.com]

9. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 -
PMC [pmc.ncbi.nlm.nih.gov]

10. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal
impairment - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. journals.asm.org [journals.asm.org]

13. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both
colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both
colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13393021?utm_src=pdf-custom-synthesis
https://reachmd.com/news/colistin-resistance-in-healthcare-mechanisms-and-management/2483530/
https://reachmd.com/news/colistin-resistance-in-healthcare-mechanisms-and-management/2483530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406936/
https://academic.oup.com/lambio/article/76/2/ovad023/7031759
https://www.mdpi.com/2076-0817/13/12/1049
https://journals.asm.org/doi/10.1128/aac.01940-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC6519339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6519339/
https://www.medchemexpress.com/spr206-acetate.html
https://www.biospace.com/spero-therapeutics-announces-clearance-of-ind-for-spr206-to-treat-mdr-gram-negative-bacterial-infections
https://www.biospace.com/spero-therapeutics-announces-clearance-of-ind-for-spr206-to-treat-mdr-gram-negative-bacterial-infections
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10648942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10648942/
https://www.mdpi.com/2079-6382/13/1/47
https://journals.asm.org/doi/pdf/10.1128/aac.01940-24
https://pubmed.ncbi.nlm.nih.gov/40391936/
https://pubmed.ncbi.nlm.nih.gov/40391936/
https://pubmed.ncbi.nlm.nih.gov/40391936/
https://www.researchgate.net/publication/391912866_The_novel_polymyxin_analogue_SPR206_exhibits_higher_activity_than_colistin_against_both_colistin-susceptible_and_colistin-resistant_strains_of_Acinetobacter_baumannii
https://pmc.ncbi.nlm.nih.gov/articles/PMC12217451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12217451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12217451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Evaluation of the in vitro activity of new polymyxin B analogue SPR206 against clinical
MDR, colistin-resistant and tigecycline-resistant Gram-negative bacilli - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Colistin and SPR206 Acetate
Cross-Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13393021#potential-for-cross-resistance-between-
colistin-and-spr206-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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